2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Description
2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H19N5O2S3 and its molecular weight is 517.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Bioactive Derivatives : A study detailed the synthesis of derivatives from a base structure similar to the compound , focusing on compounds with potential anti-inflammatory, CNS depressant, and antimicrobial activities. Several synthesized compounds demonstrated promising biological activities, highlighting the versatility and significance of this chemical framework in medicinal chemistry (Ashalatha et al., 2007).
Antimicrobial Activity of Thienopyrimidine Derivatives : Research into thienopyrimidine linked rhodanine derivatives showed that some compounds exhibited significant antimicrobial potency against bacteria such as E. coli and fungi like Candida albicans, indicating the potential of these compounds in addressing antibiotic resistance (Kerru et al., 2019).
Pharmacological Properties : Another study synthesized and evaluated the pharmacological properties of derivatives, including benzothiazole, oxadiazole, and thiadiazole, for analgesic and anti-inflammatory activities. This research contributes to understanding the therapeutic potential of such compounds (Santagati et al., 1994).
Antitumor Evaluation : Novel heterocyclic compounds derived from a base similar to the compound of interest were synthesized and screened for antiproliferative activity against various human cancer cell lines. The study highlights the anticancer potential of these compounds, demonstrating their relevance in the development of new cancer therapies (Shams et al., 2010).
Properties
IUPAC Name |
2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S3/c31-19(26-24-27-21(29-35-24)15-8-3-1-4-9-15)14-33-25-28-22-20(17-12-7-13-18(17)34-22)23(32)30(25)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,26,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUODLOFRXFJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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